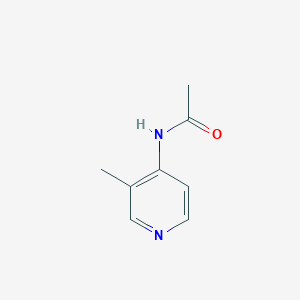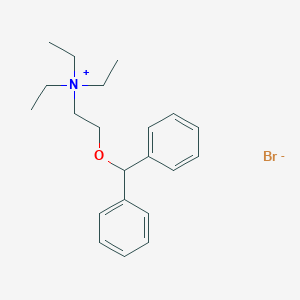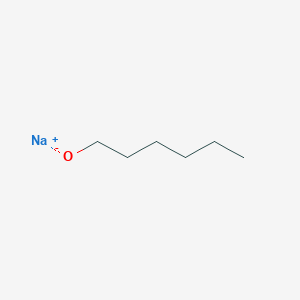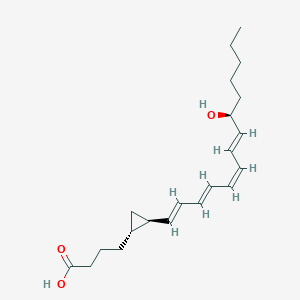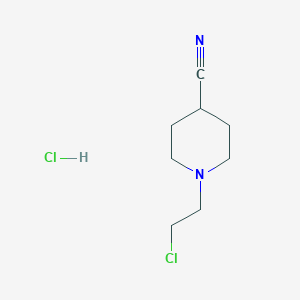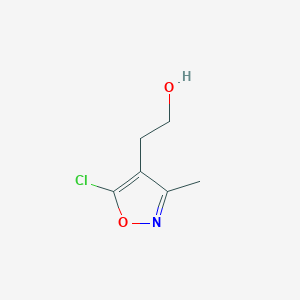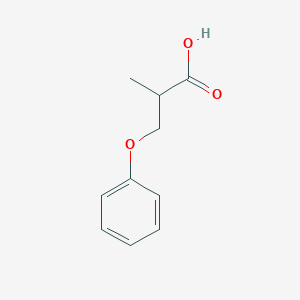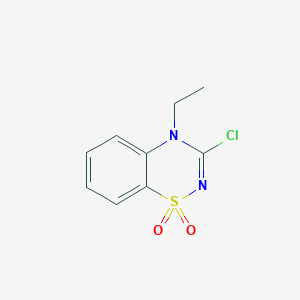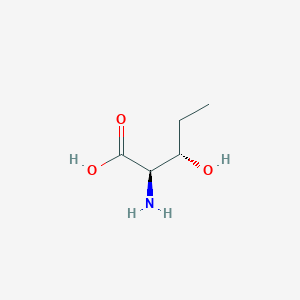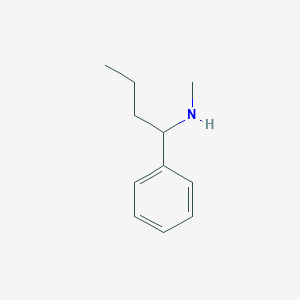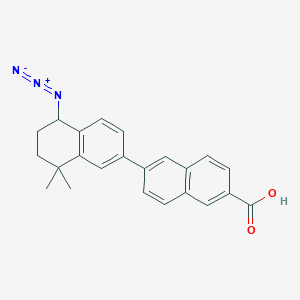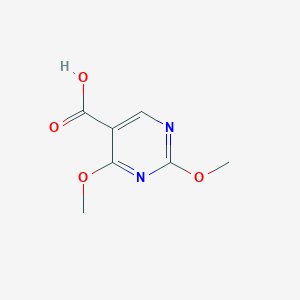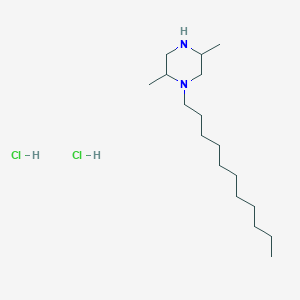
2,5-Dimethyl-1-undecylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1-undecylpiperazine dihydrochloride (DMUP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMUP is a piperazine derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The exact mechanism of action of 2,5-Dimethyl-1-undecylpiperazine dihydrochloride is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. In cancer cells, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In Alzheimer's disease, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to enhance the activity of immune cells, such as T cells and natural killer cells.
Biochemical and Physiological Effects:
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to induce apoptosis, inhibit cell proliferation, and reduce cell migration and invasion. In Alzheimer's disease, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to improve cognitive function, reduce amyloid-beta accumulation, and modulate synaptic plasticity. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to enhance the immune response, promote cytokine production, and increase phagocytic activity.
実験室実験の利点と制限
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride also has some limitations, including its relatively high cost, limited solubility in aqueous solutions, and potential toxicity at high concentrations. Therefore, careful consideration should be given to the experimental conditions and dosages used in 2,5-Dimethyl-1-undecylpiperazine dihydrochloride studies.
将来の方向性
There are several future directions for 2,5-Dimethyl-1-undecylpiperazine dihydrochloride research, including further studies of its mechanism of action, optimization of its synthesis and formulation, and evaluation of its potential clinical applications. In cancer research, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as a therapeutic agent and its combination with other anticancer drugs. In neuroscience, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as a neuroprotective agent and its effects on other neurological disorders. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride could be further studied for its potential as an immunomodulatory agent and its effects on other infectious diseases. Overall, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has significant potential for further scientific research and development.
合成法
2,5-Dimethyl-1-undecylpiperazine dihydrochloride can be synthesized using various methods, including the reaction of 2,5-dimethylpiperazine with 1-bromoundecane, followed by treatment with hydrochloric acid to obtain 2,5-Dimethyl-1-undecylpiperazine dihydrochloride dihydrochloride. Another method involves the reaction of 2,5-dimethylpiperazine with undecylenic acid, followed by reduction and treatment with hydrochloric acid to obtain 2,5-Dimethyl-1-undecylpiperazine dihydrochloride dihydrochloride.
科学的研究の応用
2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, 2,5-Dimethyl-1-undecylpiperazine dihydrochloride has been studied for its potential immunomodulatory effects and has been shown to enhance the immune response in animal models of infection.
特性
CAS番号 |
108063-02-1 |
|---|---|
製品名 |
2,5-Dimethyl-1-undecylpiperazine dihydrochloride |
分子式 |
C17H38Cl2N2 |
分子量 |
341.4 g/mol |
IUPAC名 |
2,5-dimethyl-1-undecylpiperazine;dihydrochloride |
InChI |
InChI=1S/C17H36N2.2ClH/c1-4-5-6-7-8-9-10-11-12-13-19-15-16(2)18-14-17(19)3;;/h16-18H,4-15H2,1-3H3;2*1H |
InChIキー |
MMOLAJGZZNUQMM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
正規SMILES |
CCCCCCCCCCCN1CC(NCC1C)C.Cl.Cl |
同義語 |
2,5-Dimethyl-1-undecylpiperazine dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
